CCG 2046

Descripción general

Descripción

Métodos De Preparación

La síntesis de CCG 2046 implica la reacción de 2-pentanona con malononitrilo. Esta reacción generalmente se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. Los métodos de producción industrial para this compound no están ampliamente documentados, pero la ruta sintética generalmente involucra el uso de reactivos de alta pureza y condiciones de reacción precisas para lograr un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

CCG 2046 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Cancer Research

CCG 2046 has been studied for its impact on cancer cell signaling. By modulating RGS4, it influences various pathways associated with tumor growth and metastasis. Research indicates that this compound can disrupt aberrant signaling in cancer cells, potentially leading to reduced proliferation and increased apoptosis in malignant cells. This modulation can be crucial in developing targeted therapies for cancers characterized by dysregulated GPCR signaling.

Neurological Disorders

The compound has also shown promise in neurological research. RGS4 is implicated in several neurological disorders, including schizophrenia and depression. Studies suggest that this compound may help restore normal signaling pathways disrupted in these conditions, providing a novel approach for therapeutic intervention.

Cardiovascular Health

In cardiovascular research, this compound's ability to modulate GPCR signaling is being explored for its effects on heart function and blood pressure regulation. The compound may aid in understanding the signaling mechanisms involved in heart diseases, potentially leading to new treatment modalities.

Drug Discovery

This compound serves as a valuable tool in drug discovery processes aimed at identifying new therapeutic agents targeting GPCRs. Its selective modulation properties allow researchers to dissect the roles of specific signaling pathways, paving the way for the development of drugs with enhanced efficacy and reduced side effects.

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. Results indicated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted the potential of this compound as an adjunct therapy in cancer treatment protocols.

Case Study 2: Neurological Models

In animal models of schizophrenia, administration of this compound resulted in improved behavioral outcomes and normalized neurotransmitter levels. This study supports the hypothesis that modulation of RGS4 can have beneficial effects on symptoms associated with this disorder.

Case Study 3: Cardiovascular Function

Research examining the cardiovascular effects of this compound demonstrated its ability to lower blood pressure in hypertensive rat models. The findings suggest that this compound may offer a new avenue for treating hypertension through targeted modulation of GPCR pathways involved in vascular tone regulation.

Table 1: Summary of Applications of this compound

| Application Area | Mechanism | Potential Impact |

|---|---|---|

| Cancer Research | Modulates RGS4 signaling | Reduced tumor growth and increased apoptosis |

| Neurological Disorders | Restores normal neurotransmitter levels | Improved behavioral outcomes |

| Cardiovascular Health | Affects GPCR signaling | Lowered blood pressure |

| Drug Discovery | Tool for identifying new agents | Enhanced drug efficacy with fewer side effects |

Table 2: Case Study Findings

| Study Type | Model Used | Key Findings |

|---|---|---|

| Cancer Cell Lines | Various cancer cell lines | Decreased viability, increased apoptosis |

| Neurological Models | Animal models for schizophrenia | Improved behavior, normalized neurotransmitters |

| Cardiovascular Function | Hypertensive rat models | Significant reduction in blood pressure |

Mecanismo De Acción

CCG 2046 ejerce sus efectos inhibiendo la actividad de RGS4. Esta inhibición interrumpe la interacción entre RGS4 y la subunidad alfa de la proteína G, modulando así las vías de señalización reguladas por estas proteínas. Los objetivos moleculares precisos y las vías involucradas en este mecanismo aún se están estudiando, pero se cree que this compound afecta varios eventos de señalización posteriores que son críticos para la función y supervivencia celular .

Comparación Con Compuestos Similares

CCG 2046 es único en su capacidad de inhibir selectivamente RGS4. Compuestos similares incluyen:

CCG 4986: Otro inhibidor de RGS4, pero con diferentes perfiles de potencia y selectividad.

Elipticina: Un compuesto que también inhibe RGS4 pero tiene actividades biológicas adicionales.

PD 169316: Un inhibidor de cinasa que afecta vías de señalización similares pero a través de mecanismos diferentes.

Actividad Biológica

CCG 2046 is a compound recognized for its role as an inhibitor of the regulator of G-protein signaling 4 (RGS4). This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications and its mechanism of action, which involves reducing the RGS4-Gαo protein-protein interaction signal, thereby influencing various cellular signaling pathways.

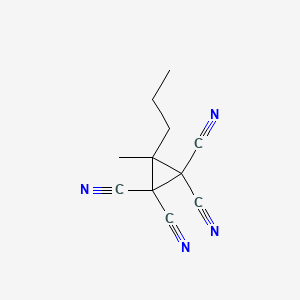

- Chemical Name : 3-Methyl-3-propyl-1,1,2,2-cyclopropanetetracarbonitrile

- CAS Number : 13017-69-1

- Purity : ≥99% .

This compound functions primarily by inhibiting RGS4, a protein that modulates G-protein signaling pathways. By inhibiting RGS4, this compound alters the dynamics of G-protein signaling, which is critical in various physiological processes including neurotransmission and cell proliferation. This inhibition can lead to enhanced signaling through Gαo proteins, which may have implications for conditions such as heart disease and cancer .

Inhibitory Effects on TNF-α Production

Recent studies have identified this compound as a novel inhibitor of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. In high-throughput screening assays, this compound demonstrated robust inhibition of TNF-α production, suggesting its potential utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| RGS4 Inhibition | Reduces RGS4-Gαo interaction signals |

| TNF-α Inhibition | Inhibits TNF-α production in cellular assays |

| Potential Therapeutic Uses | Cardiovascular diseases, inflammatory conditions |

High Throughput Screening Assays

In a study published in Molecular Pharmacology, this compound was evaluated alongside other compounds for its ability to inhibit TNF-α production. The results indicated that this compound had an IC50 value of less than 5 µM, demonstrating significant potency without apparent cytotoxicity at similar concentrations .

Therapeutic Implications

The inhibition of RGS4 and TNF-α by this compound suggests that it could be beneficial in treating diseases characterized by excessive inflammatory responses or aberrant G-protein signaling. For instance:

- Cardiovascular Disease : By modulating G-protein signaling pathways involved in cardiac function.

- Inflammatory Disorders : Through the reduction of pro-inflammatory cytokines like TNF-α.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its long-term effects, optimal dosing strategies, and potential side effects will be essential for its development as a clinical agent.

Propiedades

IUPAC Name |

3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAQSPOCQDQFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(C1(C#N)C#N)(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294828 | |

| Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13017-69-1 | |

| Record name | NSC98338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-2046 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.